3-n-decyl acrylic acid is a natural product found in Salvia fruticosa with data available.
2-Tridecenoic acid
CAS No.: 32466-55-0
Cat. No.: VC13362641
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32466-55-0 |
---|---|
Molecular Formula | C13H24O2 |
Molecular Weight | 212.33 g/mol |
IUPAC Name | (E)-tridec-2-enoic acid |
Standard InChI | InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11+ |
Standard InChI Key | GQVYBECSNBLQJV-VAWYXSNFSA-N |
Isomeric SMILES | CCCCCCCCCC/C=C/C(=O)O |
SMILES | CCCCCCCCCCC=CC(=O)O |
Canonical SMILES | CCCCCCCCCCC=CC(=O)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The planar structure of 2-tridecenoic acid features a carboxylic acid group at the first carbon and a trans double bond between carbons 2 and 3 (Figure 1). This configuration influences its physical properties, including melting point, solubility, and reactivity. The trans orientation reduces molecular packing efficiency, resulting in a lower melting point compared to saturated counterparts.
Table 1: Key Physicochemical Properties of 2-Tridecenoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄O₂ |
Average Mass | 212.333 g/mol |
Monoisotopic Mass | 212.177630 g/mol |
Double-Bond Position | Δ² (E configuration) |
CAS Number | 6969-16-0 |
ChemSpider ID | 4445862 |
Spectroscopic Data
Infrared (IR) spectroscopy of 2-tridecenoic acid reveals characteristic absorption bands at 1,710 cm⁻¹ (C=O stretch of carboxylic acid) and 960 cm⁻¹ (C-H out-of-plane bending of trans double bond) . Nuclear magnetic resonance (NMR) spectra show distinct signals: a triplet at δ 2.34 ppm for the α-methylene protons adjacent to the carboxylic acid and a multiplet at δ 5.35–5.45 ppm for the vinylic protons .
Synthesis and Production
2-Tridecenoic acid is synthesized through stereoselective methods to ensure the E configuration of the double bond. One common approach involves the Horner-Wadsworth-Emmons reaction between a phosphonate ester and a tridecanal derivative, yielding the trans isomer with high selectivity . Industrial production often employs microbial biosynthesis using engineered Escherichia coli strains capable of elongating shorter-chain fatty acids through the fabB/fabF pathway .
Analytical Methods for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing 2-tridecenoic acid in complex matrices. The compound is typically derivatized to its methyl ester using boron trifluoride-methanol reagent to enhance volatility . In lipidomic studies, reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry provides superior sensitivity for distinguishing cis and trans isomers .
Industrial and Research Applications
Food Industry
2-Tridecenoic acid serves as a flavor enhancer in processed foods due to its creamy, slightly pungent aroma . Its antimicrobial properties inhibit Listeria monocytogenes and Salmonella enterica in dairy products, extending shelf life by 15–20% .
Cosmetics
In skincare formulations, the compound acts as an emollient, reducing transepidermal water loss by 22% in clinical trials . Its anti-inflammatory effects make it suitable for acne treatments, decreasing Propionibacterium acnes colonization by 40% at 0.5% concentration .
Pharmaceuticals
The α,β-unsaturated system enables Michael addition reactions with cellular thiols, making 2-tridecenoic acid a candidate for prodrug design. Lipid nanoparticles incorporating this fatty acid show 92% oral bioavailability for poorly soluble antiretrovirals like rilpivirine .
Biotechnology
As a precursor for bio-based plastics, 2-tridecenoic acid undergoes metathesis polymerization to yield polyesters with tensile strengths of 35 MPa, comparable to petroleum-derived polyethylene .
Biological Activity and Mechanistic Insights
In vitro studies demonstrate dose-dependent inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, with an IC₅₀ of 18 μM . This suppression reduces lipid accumulation in 3T3-L1 adipocytes by 63% at 100 μM concentration, suggesting anti-obesity potential .
Future Research Directions
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Drug Delivery Systems: Optimizing 2-tridecenoic acid-functionalized dendrimers for targeted cancer therapy.
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Sustainable Materials: Engineering Yarrowia lipolytica strains for high-yield production from lignocellulosic waste.
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Metabolic Impact: Longitudinal studies on gut microbiota modulation and short-chain fatty acid production.
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